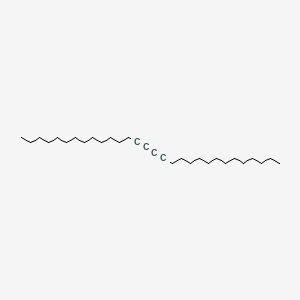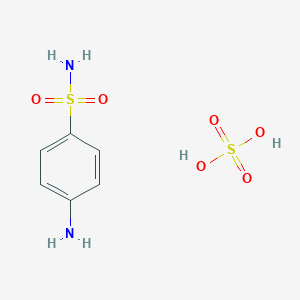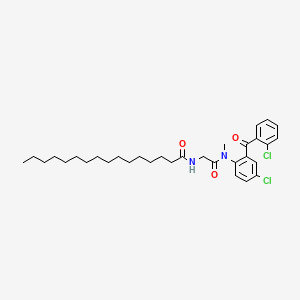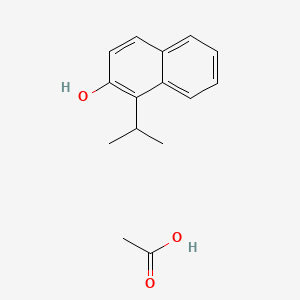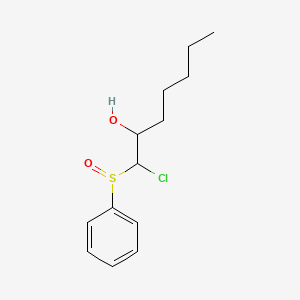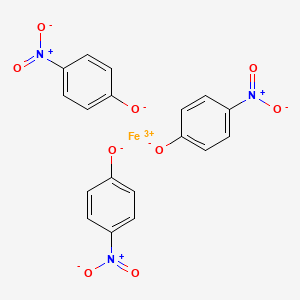![molecular formula C14H6F6O B14484067 1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one CAS No. 64400-40-4](/img/structure/B14484067.png)
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one is a fluorinated organic compound It is characterized by the presence of six fluorine atoms and a dihydrobenzo[f]azulenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one typically involves the fluorination of a suitable precursor. One common method is the reaction of a benzo[f]azulenone derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of the benzo[f]azulenone core, followed by selective fluorination. The process requires careful control of reaction parameters, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzo[f]azulenone derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzo[f]azulenone derivatives, while reduction can produce hydrogenated analogs.
Applications De Recherche Scientifique
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the development of advanced materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong hydrogen bonds and interact with various biological molecules, affecting their function. The compound’s unique structure allows it to modulate specific pathways, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar hydrogen bonding properties.
Hexafluoroacetone: A fluorinated ketone with applications in organic synthesis.
Hexafluoropropylene: A fluorinated olefin used in the production of fluoropolymers.
Uniqueness
1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one is unique due to its dihydrobenzo[f]azulenone core, which imparts distinct chemical and physical properties. Its high fluorine content enhances its stability and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
64400-40-4 |
|---|---|
Formule moléculaire |
C14H6F6O |
Poids moléculaire |
304.19 g/mol |
Nom IUPAC |
1,1,2,2,3,3-hexafluorobenzo[f]azulen-5-one |
InChI |
InChI=1S/C14H6F6O/c15-12(16)9-5-7-3-1-2-4-8(7)11(21)6-10(9)13(17,18)14(12,19)20/h1-6H |
Clé InChI |
YSPKBTYUWINDNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=CC2=O)C(C(C3(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


